molecular formula C26H24N2O6S B2961513 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866725-37-3

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2961513
CAS RN: 866725-37-3
M. Wt: 492.55
InChI Key: QAEMRFDLVVPDPG-UHFFFAOYSA-N
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Description

The compound “2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a quinoline ring, a benzenesulfonyl group, and a dimethoxyphenyl group .


Molecular Structure Analysis

The quinoline ring is an aromatic nitrogen-containing heterocyclic compound. It participates in both electrophilic and nucleophilic substitution reactions . The benzenesulfonyl and dimethoxyphenyl groups are also aromatic and can participate in various chemical reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in a wide range of chemical reactions, including both electrophilic and nucleophilic substitutions .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that analogues of quinazolinone derivatives, including compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide, exhibit significant antitumor activities. These compounds have shown broad-spectrum antitumor activity against various cancer cell lines, with potency often surpassing that of known chemotherapeutic agents. For instance, certain quinazolinone analogues have been evaluated for their in vitro antitumor efficacy, demonstrating enhanced activity compared to the standard drug 5-FU, across different cancer types including CNS, renal, and breast cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

The synthesis of quinazolinone and sulfonamide hybrids has been a focal point of research due to their promising antimicrobial properties. These compounds have been tested against a range of bacterial and fungal pathogens, with some showing significant inhibitory effects. The exploration of these derivatives aims to develop new antimicrobial agents that could potentially address the growing issue of antibiotic resistance (S. Vanparia et al., 2013).

Radiomodulatory Effects

Quinazolinone derivatives bearing a benzenesulfonamide moiety have been synthesized and assessed for their radiomodulatory effects. These compounds have shown potential in inducing the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, suggesting a role in mitigating the damaging effects of radiation. Such findings indicate the potential therapeutic applications of these compounds in radioprotection and the treatment of radiation-induced damage (A. M. Soliman et al., 2020).

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential uses in medicine. Quinoline derivatives are an important class of compounds in drug development, and this compound could have potential therapeutic applications .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-9-12-22-20(13-17)26(30)24(35(31,32)19-7-5-4-6-8-19)15-28(22)16-25(29)27-21-11-10-18(33-2)14-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEMRFDLVVPDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

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